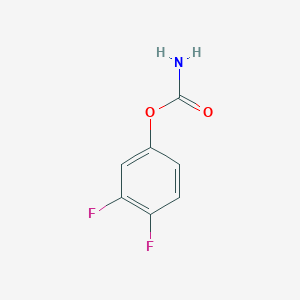
3,4-Difluorophenyl carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Difluorophenyl carbamate is an organic compound characterized by the presence of a carbamate group attached to a 3,4-difluorophenyl ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of fluorine atoms in the phenyl ring can significantly alter the compound’s chemical properties, making it a valuable subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluorophenyl carbamate typically involves the reaction of 3,4-difluoroaniline with a suitable carbamoylating agent. One common method is the reaction of 3,4-difluoroaniline with phosgene or its derivatives, such as triphosgene, in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the carbamoylating agent.
Another method involves the use of chloroformates, such as benzyl chloroformate, in the presence of a base like triethylamine. This method is advantageous as it avoids the use of highly toxic phosgene.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, the use of safer carbamoylating agents and solvents can enhance the overall safety and environmental sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Difluorophenyl carbamate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield 3,4-difluoroaniline and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with methoxide can yield methoxy-substituted derivatives.
Hydrolysis: The primary product is 3,4-difluoroaniline.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,4-Difluorophenyl carbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties
Materials Science: The compound can be used in the development of advanced materials, such as polymers with enhanced thermal and chemical stability.
Industrial Chemistry: It serves as a building block for the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 3,4-difluorophenyl carbamate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, thereby improving its efficacy .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (3,4-difluorophenyl)carbamate: Similar in structure but with a tert-butyl group instead of a hydrogen atom on the carbamate nitrogen.
3,4-Difluorophenyl isocyanate: Contains an isocyanate group instead of a carbamate group.
3,4-Difluoroaniline: The parent compound without the carbamate group.
Uniqueness
3,4-Difluorophenyl carbamate is unique due to the presence of both fluorine atoms and the carbamate group, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of various bioactive molecules.
Propiedades
Fórmula molecular |
C7H5F2NO2 |
|---|---|
Peso molecular |
173.12 g/mol |
Nombre IUPAC |
(3,4-difluorophenyl) carbamate |
InChI |
InChI=1S/C7H5F2NO2/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3H,(H2,10,11) |
Clave InChI |
ZOXSDMMYTFQGDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC(=O)N)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-Chloro-4-Fluorophenyl)-2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-Acetamide](/img/structure/B12843479.png)


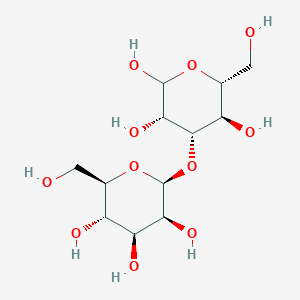
![Ethyl 2-methyloxazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B12843499.png)
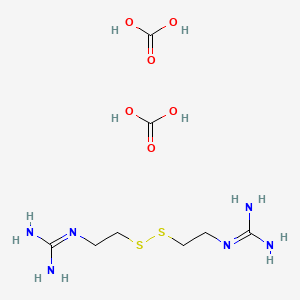
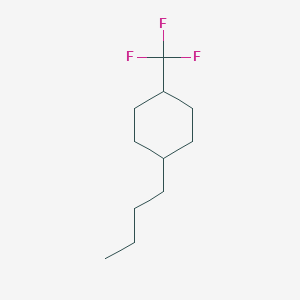
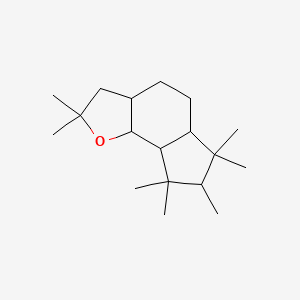

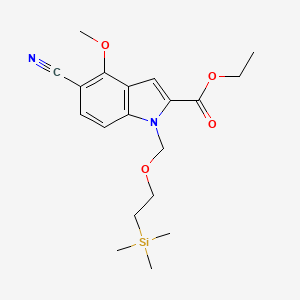

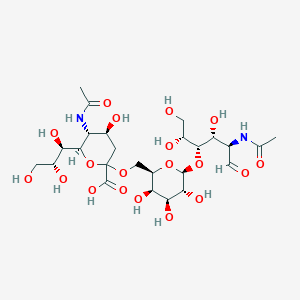
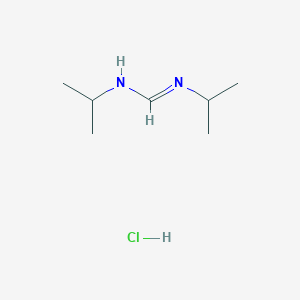
![N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpiperazine-1-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B12843525.png)
